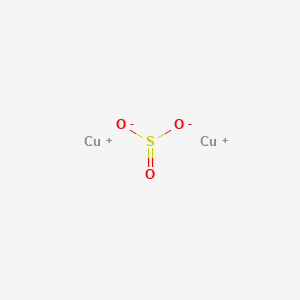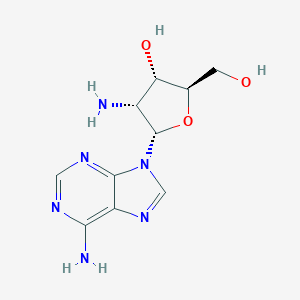
(2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as 2'-deoxyadenosine, is a nucleoside that plays a vital role in DNA synthesis and repair. This compound is widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2'-deoxyadenosine is related to its role in DNA synthesis and repair. This compound is incorporated into DNA during replication and can cause DNA damage and cell death if not repaired properly. It can also inhibit DNA synthesis by acting as a chain terminator.
Biochemische Und Physiologische Effekte
2'-deoxyadenosine has several biochemical and physiological effects, including its role in DNA synthesis and repair. It can also induce apoptosis and inhibit cell growth in certain cell types. This compound has been shown to have antiviral and anticancer properties, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2'-deoxyadenosine in lab experiments include its unique properties and potential applications in various fields. This compound is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using 2'-deoxyadenosine include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 2'-deoxyadenosine. One potential area of research is the development of new nucleoside analogs with improved properties and potential applications in drug development. Another area of research is the study of the role of 2'-deoxyadenosine in DNA repair and its potential as a therapeutic target for cancer treatment. Additionally, the use of 2'-deoxyadenosine in the development of new diagnostic tools and techniques is an area of ongoing research.
Synthesemethoden
The synthesis of 2'-deoxyadenosine involves several steps, including protection of the hydroxyl groups, glycosylation, and deprotection. The most commonly used method for synthesizing this compound is through the glycosylation of adenine with 2-deoxyribose, followed by deprotection of the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
2'-deoxyadenosine is widely used in scientific research for its unique properties and potential applications in various fields. This compound is commonly used as a substrate in enzymatic assays to study the activity of DNA polymerases and other DNA-related enzymes. It is also used in the synthesis of oligonucleotides and as a precursor for the synthesis of other nucleoside analogs.
Eigenschaften
CAS-Nummer |
10407-64-4 |
|---|---|
Produktname |
(2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Molekularformel |
C10H14N6O3 |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10+/m1/s1 |
InChI-Schlüssel |
CQKMBZHLOYVGHW-FWRUNUBUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N |
Synonyme |
9-(2-Amino-2-deoxy-α-D-ribofuranosyl)-9H-purin-6-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



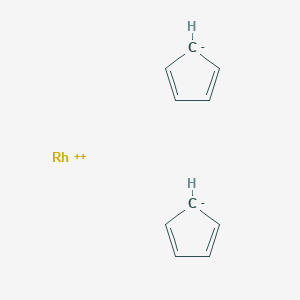


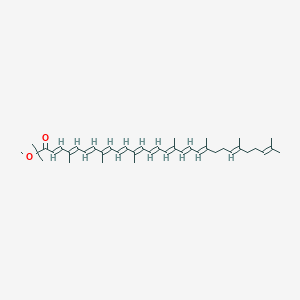
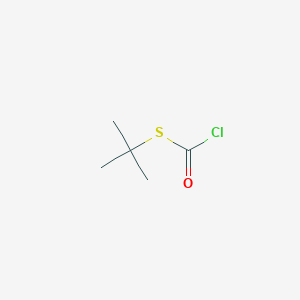
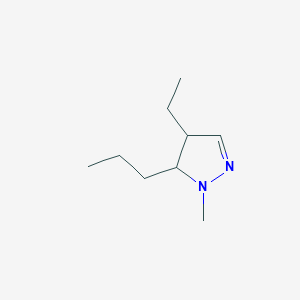

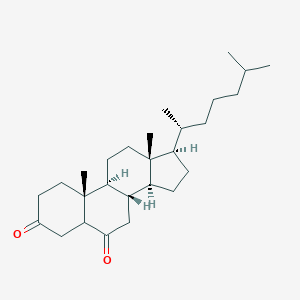
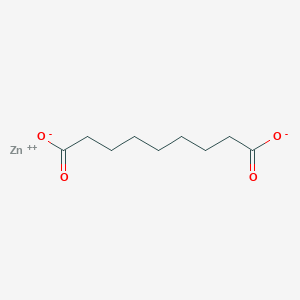
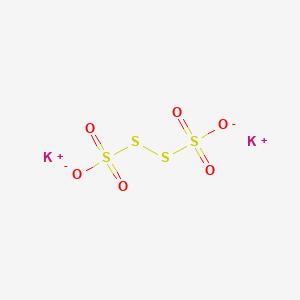


![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
